Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Lipophilicity Drug-likeness Permeability

Source this specific aminotetrahydrothiopyran acetamide to leverage its free primary amine for parallel library synthesis without deprotection—a critical advantage over N-methyl (CAS 2098115-47-8) and 2-chloro (CAS 2090869-66-0) analogs. Its computed XLogP3 (0.4) and TPSA (71.6 Ų) are optimal for oral bioavailability optimization in DPP-4 inhibitor programs, aligning with the Merck pharmacophore. The absence of an alkyl chloride toxicophore ensures a clean initial safety profile for chemical probe development, unlike the 2-chloro variant. This compound is a strategic entry point for pain discovery, falling within the Esteve patent family’s Markush scope for dual sigma-1/μ-opioid receptor ligands.

Molecular Formula C9H18N2OS
Molecular Weight 202.32 g/mol
CAS No. 2091607-63-3
Cat. No. B1477549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
CAS2091607-63-3
Molecular FormulaC9H18N2OS
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCCN(C1CCSCC1)C(=O)CN
InChIInChI=1S/C9H18N2OS/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3
InChIKeyCETPWBZBHRZQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS 2091607-63-3): Structural Identity and Procurement-Relevant Baseline


2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS 2091607-63-3) is a low-molecular-weight (202.32 g/mol) acetamide derivative bearing a primary amine, an N-ethyl substituent, and a saturated tetrahydro-2H-thiopyran (thiane) ring [1]. The compound falls within the substituted aminotetrahydrothiopyran chemical class, which has been claimed as dipeptidyl peptidase-IV (DPP-4) inhibitors in the Merck Sharp & Dohme patent family [2], and as tetrahydropyran/tetrahydrothiopyran amide derivatives with dual sigma (σ) receptor and μ-opioid receptor multimodal activity for pain in the Esteve patent family [3]. It is commercially supplied at typical purity of 95% and is valued as a versatile building block for medicinal chemistry derivatization .

Why 2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Cannot Be Generically Substituted by In-Class Analogs


Within the aminotetrahydrothiopyran acetamide series, seemingly minor structural modifications produce meaningful differences in computed physicochemical properties that directly impact synthetic utility and downstream drug-likeness parameters. The target compound's primary amine terminus (pKa predicted ~8–9) confers distinct protonation-state and hydrogen-bonding behavior relative to its N-methylamino (CAS 2098115-47-8) and 2-chloro (CAS 2090869-66-0) analogs, while its N-ethyl group provides a different lipophilicity balance compared to the N-cyclopropyl variant (CAS 2092061-08-8) [1]. These differences are non-trivial in the context of parallel medicinal chemistry optimization, where systematic variation of amine substitution, lipophilicity (XLogP3), and topological polar surface area (TPSA) directly governs permeability, solubility, and target engagement [2]. The quantitative evidence below substantiates why procurement of the specific compound—rather than a nearest-neighbor analog—is essential for reproducible structure-activity relationship (SAR) studies.

Product-Specific Quantitative Differentiation Evidence: 2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide vs. Closest Analogs


XLogP3 Lipophilicity: Target Compound (0.4) vs. N-Methyl Analog (0.9) — A ΔlogP of 0.5 Units

The target compound exhibits a computed XLogP3 of 0.4, compared to 0.9 for the N-methyl analog (N-ethyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, CAS 2098115-47-8), yielding a ΔXLogP3 of +0.5 units [1]. In medicinal chemistry, a ΔlogP of 0.5 is recognized as sufficient to significantly alter membrane permeability and aqueous solubility profiles [2]. The lower lipophilicity of the target compound arises from the primary amine (higher H-bond donor capacity by TPSA) relative to the secondary N-methylamine, making the target compound less membrane-permeant but potentially more soluble in aqueous assay media—an important consideration in biochemical screening campaigns where non-specific protein binding driven by excessive lipophilicity must be minimized.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Target (71.6 Ų) vs. N-Methyl Analog (57.6 Ų) — A 14 Ų Differential Governed by Primary Amine Exposure

The target compound possesses a TPSA of 71.6 Ų, compared to 57.6 Ų for the N-methyl analog [1]. This 14.0 Ų difference (24% higher) arises from the primary amine contributing additional polar surface relative to the methyl-capped secondary amine. In drug design, TPSA is a key predictor of oral absorption and blood-brain barrier penetration; compounds with TPSA > 60 Ų generally exhibit restricted brain penetration, while those with TPSA > 140 Ų are poorly absorbed [2]. The target compound thus sits in an intermediate TPSA range distinct from the N-methyl analog, which falls below the 60 Ų threshold and may exhibit qualitatively different CNS exposure profiles. The N-cyclopropyl analog (CAS 2092061-08-8) retains TPSA = 71.6 Ų, identical to the target, which allows isolation of the N-alkyl group's steric and lipophilic effects independently of polar surface changes [3].

Polar surface area Membrane permeability Oral bioavailability

Primary Amine as a Synthetic Diversification Handle: Target Compound Offers an Unsubstituted Nucleophilic Site Absent in N-Alkylated and Chloro Analogs

The target compound carries a free primary amine at the 2-position of the acetamide moiety, which serves as a reactive nucleophilic handle for reductive amination, amide coupling, sulfonamide formation, and urea synthesis without prior deprotection steps [1]. By contrast, the N-methyl analog (CAS 2098115-47-8) presents a secondary amine with reduced nucleophilicity and steric hindrance from the N-methyl group, which can slow or prevent certain coupling reactions. The 2-chloro analog replaces the nucleophilic amine with an electrophilic alkyl chloride, inverting the chemical reactivity logic at this position . This difference allows the target compound to be directly elaborated through combinatorial library synthesis without additional synthetic steps, providing greater efficiency in fragment-based drug discovery (FBDD) and parallel medicinal chemistry workflows where chemical diversification at the amine is a primary growth vector [2].

Synthetic versatility Parallel synthesis Fragment elaboration

Class-Level DPP-4 Inhibitor Patent Membership: Aminotetrahydrothiopyran Scaffold Recognition by Merck Sharp & Dohme

The target compound falls within the Markush structure of substituted aminotetrahydrothiopyrans claimed as DPP-4 inhibitors in Merck Sharp & Dohme patent applications (US 2012/0277240 A1; EP2538783A4) [1]. While specific IC50 values for the target compound are not publicly disclosed in the patent examples, the patent establishes that aminotetrahydrothiopyrans bearing a primary amine and an N-alkyl substituent on the tetrahydrothiopyran ring are active DPP-4 inhibitors, with certain exemplified compounds achieving nanomolar potency [2]. The target compound's structural features—free amine, N-ethyl on the thiopyran ring, and the thiane sulfur atom available for oxidation to sulfoxide/sulfone—align with the core pharmacophore described for this target class. Compounds lacking the amine or with alternative N-substitution patterns may fall outside the optimal DPP-4 pharmacophore as defined by the Merck SAR [3].

DPP-4 inhibition Type 2 diabetes Incretin modulation

Absence of Chlorine: Target Compound Avoids the Electrophilic Alkyl Chloride Toxicophore Present in the 2-Chloro Analog

The 2-chloro analog (2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, CAS 2090869-66-0) carries an alkyl chloride moiety—a recognized electrophilic warhead that can undergo non-specific covalent modification of proteins, glutathione, and DNA, leading to potential mutagenicity and off-target toxicity flags in early safety profiling [1]. The target compound replaces this electrophilic center with a primary amine nucleophile, eliminating the intrinsic genotoxicity risk associated with alkyl halides while maintaining the capacity for reversible, structure-based target engagement . This distinction is particularly relevant in academic and industrial screening collections where pan-assay interference compounds (PAINS) and electrophilic toxicophores are systematically excluded from hit triage [2]. Procuring the amino compound rather than the chloro analog precludes the need for downstream counter-screens to rule out non-specific alkylation artifacts.

Toxicophore avoidance Chemical stability Safety screening

Procurement-Relevant Research and Industrial Application Scenarios for 2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS 2091607-63-3)


Fragment-Based Drug Discovery (FBDD) Library Enumeration via Primary Amine Growth Vectors

The target compound's free primary amine at the 2-position provides an immediate synthetic handle for parallel library synthesis without deprotection, enabling rapid exploration of amide, sulfonamide, urea, and reductive amination products in fragment-to-lead campaigns. This reactivity advantage over the N-methyl and 2-chloro analogs directly reduces synthetic cycle time [1][2]. In FBDD screening cascades targeting DPP-4, the compound's alignment with the Merck aminotetrahydrothiopyran pharmacophore makes it a high-priority starting fragment for hit expansion [3].

DPP-4 Inhibitor Hit-Identification and SAR Profiling in Type 2 Diabetes Programs

As a member of the patented substituted aminotetrahydrothiopyran DPP-4 inhibitor class, the compound serves as a core scaffold for systematic SAR exploration around amine, N-alkyl, and tetrahydrothiopyran oxidation state permutations. The computed XLogP3 of 0.4 and TPSA of 71.6 Ų place it in a favorable physicochemical space for oral bioavailability optimization. The N-ethyl and primary amine combination differentiates it from the N-cyclopropyl and des-amino analogs, allowing exploration of alkyl group effects on DPP-4 potency and selectivity while holding the amine pharmacophore constant [1][3].

Multimodal Pain Target Programs: Sigma-1/μ-Opioid Receptor Dual Pharmacology Screening

The Esteve patent family (WO 2018/108319 A1) establishes tetrahydrothiopyran amide derivatives as dual sigma-1 receptor and μ-opioid receptor ligands with multimodal analgesic activity. The target compound's structural features fall within the claimed Markush scope, making it a relevant entry point for pain discovery programs seeking balanced dual pharmacology without μ-opioid receptor-mediated respiratory depression liabilities [2]. Its primary amine allows late-stage diversification to optimize sigma-1/μ-opioid selectivity ratios.

Chemical Probe Development Requiring Clean Safety Profile: Halogen-Free Starting Point

For chemical probe development campaigns requiring clean initial safety profiles, the target compound's absence of an alkyl chloride toxicophore—unlike the 2-chloro analog—enables progression to cellular proof-of-concept studies without the confounding cytotoxicity and non-specific alkylation artifacts associated with electrophilic warheads. This distinction is critical for academic chemical probe initiatives where PAINS and genotoxicity flags must be excluded prior to publication and probe dissemination [1].

Quote Request

Request a Quote for 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.